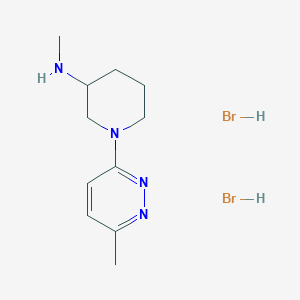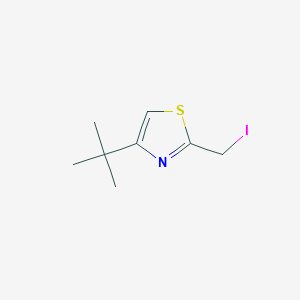
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the introduction of fluorinated groups onto an oxazole ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions often require specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency. The use of specialized equipment and stringent reaction conditions is essential to manage the reactivity of fluorinated intermediates and to minimize by-products.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the fluorinated groups, potentially leading to the formation of partially or fully defluorinated products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of fluorinated or non-fluorinated compounds.
科学的研究の応用
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique reactivity and stability.
作用機序
The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Another fluorinated compound with applications in pharmaceuticals and chemical synthesis.
Trifluoromethyl ketones: Known for their use as intermediates in medicinal chemistry and their unique reactivity.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid stands out due to the combination of difluoromethyl and trifluoromethyl groups on an oxazole ring, providing a distinct set of chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other fluorinated compounds.
特性
分子式 |
C6H2F5NO3 |
|---|---|
分子量 |
231.08 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H2F5NO3/c7-3(8)1-2(4(13)14)15-5(12-1)6(9,10)11/h3H,(H,13,14) |
InChIキー |
IGHJVBGWTLNHNF-UHFFFAOYSA-N |
正規SMILES |
C1(=C(OC(=N1)C(F)(F)F)C(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
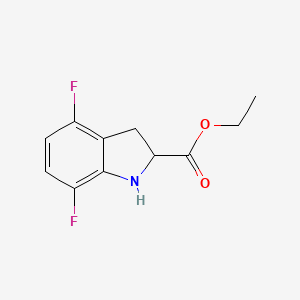
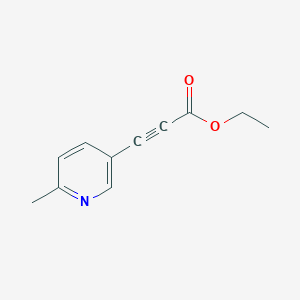
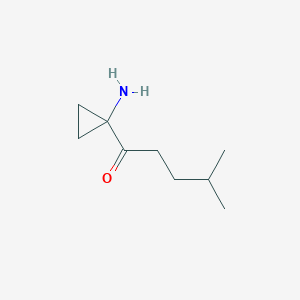
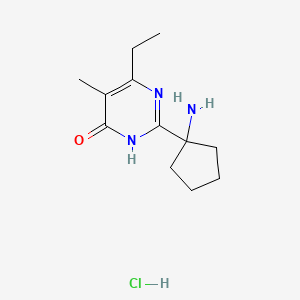
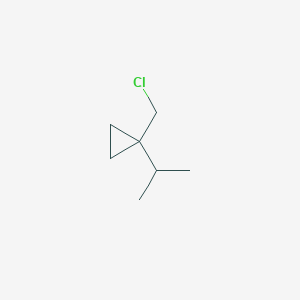
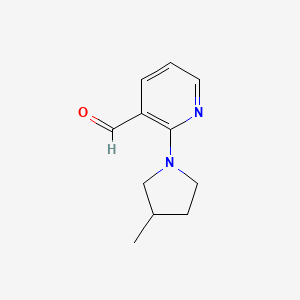
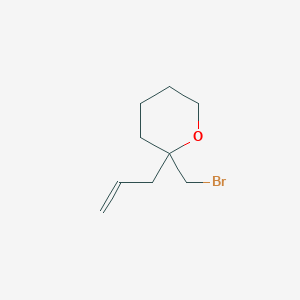
![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
